tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
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Overview
Description
Tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a chemical compound that belongs to the class of oxazolidines. This compound is characterized by the presence of a bromomethyl group attached to the oxazolidine ring, along with tert-butyl and dimethyl substituents. It is often used in organic synthesis and has applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the reaction of tert-butyl (4R)-4-hydroxymethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate with a brominating agent such as phosphorus tribromide (PBr3) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent like dichloromethane (DCM) under controlled temperature conditions to ensure the selective bromination of the hydroxymethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxazolidinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromomethyl group to a hydroxymethyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium thiolate (KSR), and sodium alkoxide (NaOR). Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiols, and ethers.
Oxidation: Products include oxazolidinones and other oxidized derivatives.
Reduction: Products include hydroxymethyl derivatives and other reduced forms.
Scientific Research Applications
Tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential use in drug development and as a building block for active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group acts as a reactive site for nucleophilic substitution, while the oxazolidine ring provides stability and specificity in reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl (4R)-4-hydroxymethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Tert-butyl (4R)-4-chloromethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Tert-butyl (4R)-4-iodomethyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
Uniqueness
Tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the bromomethyl group, which provides distinct reactivity compared to other halomethyl derivatives. The bromine atom offers a balance between reactivity and stability, making it suitable for a variety of synthetic applications.
Properties
IUPAC Name |
tert-butyl (4R)-4-(bromomethyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO3/c1-10(2,3)16-9(14)13-8(6-12)7-15-11(13,4)5/h8H,6-7H2,1-5H3/t8-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTFPBVQWEAFHRD-QMMMGPOBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N(C(CO1)CBr)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(N([C@H](CO1)CBr)C(=O)OC(C)(C)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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